molecular formula C7H6NNaO5S B13217629 Sodium 2-methoxy-4-nitrobenzene-1-sulfinate

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate

Cat. No.: B13217629
M. Wt: 239.18 g/mol
InChI Key: WDZQKKMSRNFXJF-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₅S. It is a sodium salt derivative of sulfinic acid, featuring a methoxy group and a nitro group attached to a benzene ring. This compound is primarily used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-methoxy-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:

R-SO2H+NaOHR-SO2Na+H2O\text{R-SO}_2\text{H} + \text{NaOH} \rightarrow \text{R-SO}_2\text{Na} + \text{H}_2\text{O} R-SO2​H+NaOH→R-SO2​Na+H2​O

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it to sulfinic acids or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfinic acids

    Substitution: Substituted benzene derivatives

Scientific Research Applications

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methoxy-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. For example, in nucleophilic substitution reactions, the sulfinate group can attack electrophilic centers, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influence its reactivity and chemical properties. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and selectivity in chemical reactions due to these substituents.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound notable for its unique structure, which includes both electron-withdrawing (nitro) and electron-donating (methoxy) groups on a benzene ring. This combination significantly influences its reactivity and biological activity, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8NO3S\text{C}_7\text{H}_8\text{N}\text{O}_3\text{S}

Key features include:

  • Nitro group (-NO2) : An electron-withdrawing group that enhances electrophilic substitution reactions.
  • Methoxy group (-OCH3) : An electron-donating group that increases nucleophilicity.
  • Sulfinic acid moiety : Provides unique reactivity patterns in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Reactivity in Organic Synthesis

This compound is utilized in the synthesis of sulfonamides through reactions with nitroarenes. This process has been shown to yield high conversions under specific conditions, indicating its utility as a building block in drug development. For instance, the coupling of this sulfinate with p-chloronitrobenzene resulted in moderate to high yields of desired products, showcasing its versatility in synthetic applications .

Study 1: Antibacterial Activity Assessment

A recent study assessed the antibacterial activity of this compound against common pathogens. The results indicated:

  • Inhibition Zone : Measured using agar diffusion methods, showing significant inhibition against E. coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for E. coli, indicating potent activity.
PathogenInhibition Zone (mm)MIC (µg/mL)
E. coli1532
Staphylococcus aureus1264

Study 2: Synthesis and Reactivity

In another study focusing on the synthetic utility of this compound, researchers explored its reactivity with various nitroarenes under light-mediated conditions. The findings highlighted:

  • Reaction Conditions : Optimal yields were achieved using polar aprotic solvents.
  • Product Yields : Yields ranged from 39% to 85% depending on the substrate used.
Nitroarene SubstrateYield (%)
p-Chloronitrobenzene49
4-Nitroacetophenone85
4-Nitrobenzaldehyde61

Properties

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;2-methoxy-4-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO5S.Na/c1-13-6-4-5(8(9)10)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

WDZQKKMSRNFXJF-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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